N-(4-chloro-2-methylphenyl)-4-[(ethylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-4-[(ethylsulfonyl)amino]benzamide, also known as CES-101, is a small molecule inhibitor that targets the protein tyrosine phosphatase sigma (PTPσ). PTPσ is a transmembrane protein that is expressed in the nervous system and plays a crucial role in axon growth and regeneration. Inhibition of PTPσ has been shown to promote axon regeneration and functional recovery in animal models of spinal cord injury and peripheral nerve injury.
Wirkmechanismus
N-(4-chloro-2-methylphenyl)-4-[(ethylsulfonyl)amino]benzamide inhibits PTPσ by binding to its active site and preventing it from dephosphorylating its substrates. This leads to an increase in the phosphorylation of downstream signaling molecules that are involved in axon growth and regeneration.
Biochemical and Physiological Effects:
This compound has been shown to promote axon growth and regeneration in vitro and in vivo. In animal models of spinal cord injury and peripheral nerve injury, this compound treatment has been shown to promote functional recovery and improve motor function. This compound has also been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-methylphenyl)-4-[(ethylsulfonyl)amino]benzamide is a highly specific inhibitor of PTPσ and has been shown to be effective in promoting axon regeneration and functional recovery in preclinical models of neurological injury. However, this compound has not yet been tested in clinical trials and its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-4-[(ethylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of PTPσ. Another area of interest is the investigation of the mechanisms underlying the effects of this compound on synaptic plasticity and cognitive function. Additionally, this compound may have potential applications in other neurological disorders beyond spinal cord injury and peripheral nerve injury, such as traumatic brain injury and stroke. Further research is needed to fully understand the potential of this compound as a therapeutic agent for these conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-4-[(ethylsulfonyl)amino]benzamide has been extensively studied in preclinical models of spinal cord injury and peripheral nerve injury. In these models, this compound has been shown to promote axon regeneration and functional recovery. This compound has also been investigated for its potential to treat other neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-(ethylsulfonylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-3-23(21,22)19-14-7-4-12(5-8-14)16(20)18-15-9-6-13(17)10-11(15)2/h4-10,19H,3H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJXSKBXMZJTNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.